Yonepon

Catalog No.
S950271
CAS No.
M.F
C30H46CuO8S2
M. Wt
662.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yonepon

Product Name

Yonepon

IUPAC Name

copper;2-hydroxy-5-nonylbenzenesulfonic acid;5-nonyl-2-oxidobenzenesulfonate

Molecular Formula

C30H46CuO8S2

Molecular Weight

662.4 g/mol

InChI

InChI=1S/2C15H24O4S.Cu/c2*1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(12-13)20(17,18)19;/h2*10-12,16H,2-9H2,1H3,(H,17,18,19);/q;;+2/p-2

InChI Key

DSTFTSWOAXYAPF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)S(=O)(=O)O.CCCCCCCCCC1=CC(=C(C=C1)[O-])S(=O)(=O)[O-].[Cu+2]

Yonepon is a chemical compound with the molecular formula C30H46CuO8S2C_{30}H_{46}CuO_{8}S_{2} and a molecular weight of approximately 662.4 g/mol. It is also known as cupric nonylphenolsulfonate, which indicates its composition includes copper and nonylphenol derivatives. Yonepon is primarily utilized in agricultural applications as a fungicide and has been noted for its effectiveness in controlling harmful bio-organisms. The compound's structure features a copper ion coordinated with nonylphenolsulfonate groups, contributing to its biological activity and efficacy in pest management .

Typical of metal-organic compounds. The presence of the copper ion allows Yonepon to engage in redox reactions, where it can act as an oxidizing agent under specific conditions. Additionally, the sulfonate groups within the structure can undergo nucleophilic substitution reactions, facilitating interactions with biological targets or other chemical species in agricultural settings. The compound's reactivity is crucial for its role in controlling fungal pathogens by disrupting their cellular processes .

Yonepon exhibits significant biological activity, particularly as a fungicide. Its mode of action involves disrupting cellular functions in fungi, leading to growth inhibition and eventual cell death. The compound has shown effectiveness against various plant pathogens, making it valuable in agricultural practices aimed at enhancing crop protection. Laboratory studies have indicated that Yonepon can improve plant resistance to diseases when used as part of integrated pest management strategies .

The synthesis of Yonepon typically involves the reaction of nonylphenol sulfonic acid with copper salts under controlled conditions. This process may include:

  • Formation of Nonylphenolsulfonate: Nonylphenol is sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.
  • Copper Coordination: The sulfonated nonylphenol is then reacted with a copper(II) salt (such as copper sulfate) to form Yonepon through coordination chemistry.

These methods ensure the production of Yonepon with high purity and efficacy for agricultural applications .

Studies on Yonepon's interactions reveal its synergistic effects when combined with other fungicides or agricultural chemicals. These interactions can enhance its efficacy, allowing for lower application rates while maintaining control over pests. Research indicates that combining Yonepon with imidazole compounds can lead to improved curative effects against specific plant diseases .

Yonepon shares similarities with several other compounds used in agriculture and biochemistry. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseUnique Features
YoneponC30H46CuO8S2C_{30}H_{46}CuO_{8}S_{2}FungicideCopper coordination enhances biological activity
Imidazole CompoundsVaries (e.g., C3H4N2C_3H_4N_2)Antifungal agentsDiverse mechanisms of action; often synthetic
Dihydroabietic AcidC20H32O2C_{20}H_{32}O_{2}Resin productionDerived from natural sources; different functional use
Copper HydroxideCu(OH)2Cu(OH)_2FungicideBasic copper salt; less complex coordination chemistry

Yonepon stands out due to its specific copper coordination with organic sulfonate groups, which enhances its solubility and bioactivity compared to simpler metal salts or organic fungicides like imidazole derivatives .

Yonepon, chemically designated as bis(2-hydroxy-5-nonylbenzenesulfonic acid) copper(II), represents a coordination complex with the molecular formula C₃₀H₄₆CuO₈S₂ and a molecular weight of 662.4 grams per mole [1] [2]. The compound is also recognized under the Chemical Abstracts Service registry number 65900-20-1 and carries systematic names including copper hydroxy nonylbenzenesulfonate and cupric nonylphenolsulfonate [1] [3]. The molecular architecture of Yonepon features a central copper(II) ion coordinated by two identical nonylphenolsulfonate ligands in a bis-chelate arrangement [2].

Copper Coordination Environment

The copper(II) center in Yonepon adopts a distorted coordination geometry, characteristic of Jahn-Teller distorted copper(II) complexes [5] [6]. The coordination environment around the copper ion involves octahedral geometry with significant distortion, where the metal center is coordinated by oxygen atoms from both the phenolic hydroxyl groups and the sulfonate moieties of the ligands [7] [8]. The copper-oxygen bond lengths in related copper(II) phenolic sulfonate complexes typically range from 1.95 to 2.03 Angstroms for equatorial positions, with longer axial bonds extending to approximately 2.2 to 2.4 Angstroms due to Jahn-Teller distortion [9] [10].

Electron paramagnetic resonance studies of analogous copper(II) sulfonate complexes reveal characteristic g-tensor values indicative of axial symmetry, with g-parallel values typically ranging from 2.15 to 2.35 and g-perpendicular values around 2.05 to 2.10 [6] [11]. The coordination geometry exhibits features common to square pyramidal or elongated octahedral arrangements, where the copper ion experiences different ligand field strengths along various axes [12] [13].

Sulfonic Acid Group Orientation

The sulfonic acid groups in Yonepon exhibit specific orientational preferences that influence the overall molecular architecture and coordination behavior [8] [14]. In copper sulfonate complexes, the sulfonate groups can coordinate in monodentate fashion through one oxygen atom or adopt bridging modes between metal centers [7] [8]. The orientation of the sulfonic acid groups in Yonepon is determined by both steric considerations arising from the bulky nonyl substituents and electronic factors related to the copper coordination requirements [15] [16].

Crystallographic studies of related copper aromatic sulfonate complexes demonstrate that sulfonate groups preferentially adopt orientations that minimize steric hindrance while maintaining optimal coordination angles [8] [17]. The phenolic hydroxyl groups and sulfonate functionalities in Yonepon create a bidentate chelating environment, with the sulfonate oxygen atoms participating in coordination to the copper center [1] [3]. The nonyl chains extend away from the coordination sphere, contributing to the overall molecular dimensions and potentially influencing crystal packing arrangements [18] [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about Yonepon through analysis of both proton and carbon-13 spectra [20] [21]. The nuclear magnetic resonance profile of Yonepon reveals characteristic resonances corresponding to the aromatic protons of the benzene rings, the aliphatic protons of the nonyl chains, and the hydroxyl protons [22] [23]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates conformance to the expected molecular structure, with distinct chemical shift patterns for aromatic carbons, aliphatic carbons, and carbons adjacent to functional groups [23].

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals between 6.5 and 8.0 parts per million, corresponding to the substituted benzene ring protons [24] [21]. The nonyl chain protons appear as complex multiplets in the aliphatic region between 0.8 and 3.0 parts per million, with characteristic patterns reflecting the methyl and methylene environments [25] [21]. Integration ratios in the nuclear magnetic resonance spectra confirm the bis-complex structure with two equivalent ligands coordinated to the copper center [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Yonepon reveals characteristic fragmentation patterns that provide insight into the molecular structure and coordination behavior [26] [27]. The molecular ion peak appears at mass-to-charge ratio 662, corresponding to the intact bis-chelate complex [2] [23]. Fragmentation patterns in copper coordination complexes typically involve sequential loss of ligand fragments, with characteristic copper-containing ions appearing throughout the spectrum [28] [26].

Common fragmentation pathways in copper aromatic sulfonate complexes include loss of sulfonate groups, fragmentation of aromatic rings, and cleavage of aliphatic substituents [26] [27]. The mass spectrum of Yonepon exhibits peaks corresponding to loss of nonyl groups (mass difference of 127 atomic mass units), loss of sulfonate functionalities (mass difference of 80 atomic mass units), and formation of copper-containing fragment ions [29] [30]. The stability of copper-ligand bonds influences the relative intensities of fragment ions, with more stable coordination bonds producing less fragmentation [28] [27].

Electrospray ionization mass spectrometry studies of related copper sulfonate complexes demonstrate the formation of multiply charged species and cluster ions under specific ionization conditions [6] [26]. The fragmentation behavior provides information about the relative binding strengths of different coordination sites and the preferred dissociation pathways under mass spectrometric conditions [30] [27].

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaMolecular WeightLigand TypeCoordination ModeGeometry
YoneponC₃₀H₄₆CuO₈S₂662.4Phenolic sulfonateBidentate chelatingDistorted octahedral
Copper(II) tosylateC₁₄H₁₄CuO₆S₂405.9Aromatic sulfonateMonodentate sulfonateSquare pyramidal
Copper bis(methylbenzenesulfonate)C₁₄H₁₄CuO₆S₂405.9Aromatic sulfonateMonodentate sulfonateSquare pyramidal
Copper salicylateC₁₄H₁₀CuO₆337.8Phenolic carboxylateBidentate chelatingSquare planar
Copper(II) benzenesulfonateC₁₂H₁₀CuO₆S₂361.9Aromatic sulfonateMonodentate sulfonateDistorted tetrahedral

Comparative analysis of Yonepon with structurally related copper complexes reveals distinctive features that arise from the unique combination of phenolic and sulfonate functionalities [31] [32]. Copper(II) tosylate and related aromatic sulfonate complexes typically exhibit monodentate coordination through sulfonate oxygen atoms, resulting in square pyramidal or tetrahedral geometries [31] [33]. In contrast, Yonepon demonstrates bidentate chelation through both phenolic and sulfonate oxygen atoms, leading to enhanced complex stability and altered coordination geometry [7] [14].

The molecular weight of Yonepon significantly exceeds that of simpler copper sulfonate analogues due to the presence of bulky nonyl substituents and the bis-chelate structure [2] [31]. This increased molecular size influences both solubility properties and crystal packing arrangements compared to smaller copper sulfonate complexes [18] [16]. The coordination environment in Yonepon more closely resembles that observed in copper salicylate complexes, where bidentate chelation through oxygen atoms creates stable five-membered chelate rings [32] [34].

Natural Occurrence and Biosynthetic Precursors

Yonepon does not occur naturally and must be synthesized through industrial chemical processes. The compound is entirely artificial, derived from synthetic precursors including nonylphenol derivatives and copper salts [2]. Unlike naturally occurring copper complexes found in biological systems, Yonepon requires specific synthetic pathways that combine organic sulfonation chemistry with copper coordination chemistry [4] [5].

The biosynthetic precursors for Yonepon synthesis include several key starting materials. The primary organic precursor is nonylphenol, which serves as the foundation for the aromatic sulfonic acid ligand system . Copper sources typically include copper(II) salts such as copper sulfate, copper acetate, or copper chloride, which provide the central metal ion for coordination [6] [7]. The sulfonic acid functionality is introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid as sulfonating agents [8] [9].

Research into copper complex biosynthesis has demonstrated that copper incorporation follows specific coordination pathways. Studies on copper-containing enzymes have revealed that copper insertion typically occurs through metallochaperone-mediated processes, involving sequential copper delivery steps [5]. However, in synthetic systems like Yonepon, the copper incorporation relies on direct coordination under controlled chemical conditions rather than biological mechanisms [10] [11].

Industrial Synthesis Protocols

The industrial synthesis of Yonepon follows a multi-step process that integrates alkylation, sulfonation, and copper incorporation reactions. The synthesis typically begins with the preparation of nonylphenol derivatives, followed by their conversion to the corresponding sulfonic acids, and concludes with copper complexation [12] [13].

Alkylation and Sulfonation Reaction Mechanisms

The alkylation phase involves the reaction of phenol with nonyl substituents to form nonylphenol derivatives. This process typically employs Friedel-Crafts alkylation conditions using aluminum chloride or similar Lewis acid catalysts [14] [15]. The reaction proceeds through electrophilic aromatic substitution, where the nonyl group is introduced at the para position relative to the hydroxyl group [9] [16].

The sulfonation reaction mechanism involves the introduction of sulfonic acid groups through electrophilic aromatic substitution. Sulfonation typically occurs using sulfur trioxide or chlorosulfonic acid as the sulfonating agent [8] [17]. The reaction proceeds through the formation of a sigma complex intermediate, followed by deprotonation to yield the sulfonic acid derivative [9] [18]. Temperature control is critical during this step, as excessive heat can lead to desulfonation or decomposition of the product [19] [20].

The sulfonation reaction can be represented by the following mechanism:

  • Formation of electrophilic sulfur species
  • Attack on the aromatic ring forming a sigma complex
  • Deprotonation to yield the sulfonic acid product

Studies on copper-catalyzed sulfonation reactions have shown that the reaction conditions significantly influence the product distribution and yield [17] [18]. The use of appropriate solvents and temperature control ensures selective sulfonation at the desired positions [19] [21].

Copper Incorporation Techniques

Copper incorporation into the Yonepon structure involves coordination of copper(II) ions with the sulfonic acid ligands. This process typically occurs through direct complexation in aqueous or mixed solvent systems [6] [22]. The copper incorporation follows standard coordination chemistry principles, where the copper ion adopts a coordination geometry suitable for the ligand arrangement [10] [11].

The copper incorporation process involves several key steps:

  • Dissolution of copper salts in appropriate solvents
  • Addition of the sulfonic acid ligand precursors
  • pH adjustment to optimize coordination
  • Isolation and purification of the copper complex

Research on copper complex synthesis has demonstrated that the choice of copper precursor significantly influences the final product properties [7] [23]. Different copper salts, including copper sulfate, copper acetate, and copper chloride, can be employed depending on the desired reaction conditions and product specifications [6] [24].

The coordination of copper with nonylphenol sulfonic acid ligands follows established coordination chemistry principles. The copper(II) ion typically adopts a distorted octahedral or square planar geometry, depending on the ligand arrangement and steric factors [25] [26]. The sulfonic acid groups act as anionic ligands, coordinating to the copper center through oxygen atoms [10] [27].

Process Optimization Strategies

Process optimization for Yonepon synthesis involves careful control of reaction conditions, solvent selection, and catalytic systems to maximize yield and product quality [19] [20]. The optimization process considers multiple factors including reaction temperature, pH, solvent composition, and catalyst loading [21] [28].

Solvent Selection Impact on Yield

Solvent selection plays a crucial role in Yonepon synthesis, affecting both reaction kinetics and product yield. The choice of solvent system influences the solubility of reactants, the stability of intermediates, and the selectivity of the overall process [19] [20]. Research has shown that mixed solvent systems often provide optimal conditions for copper complex synthesis [21] [29].

Solvent SystemYield (%)SelectivityProcess Efficiency
Aqueous65-70GoodStandard
Organic (alcohols)75-82ExcellentEnhanced
Mixed aqueous-organic80-85VariableMaximized

Studies on solvent effects in copper-catalyzed reactions have demonstrated that protic solvents facilitate copper coordination, while aprotic solvents may enhance reaction selectivity [11] [30]. The use of water as a co-solvent often improves the dissolution of copper salts and promotes efficient coordination [22] [31].

Temperature control during the synthesis process is critical for maintaining optimal reaction conditions. Elevated temperatures can accelerate the reaction rate but may also lead to decomposition of thermally sensitive intermediates [19] [32]. The optimal temperature range for Yonepon synthesis typically falls between 60-80°C, depending on the specific reaction conditions and solvent system employed [13] [33].

Catalytic System Advancements

Recent advances in catalytic systems for copper complex synthesis have focused on improving reaction efficiency and product selectivity [11] [30]. The development of new catalytic approaches has enabled more efficient copper incorporation and reduced reaction times [32] [34].

Modern catalytic systems for Yonepon synthesis incorporate several key features:

  • Enhanced copper activation through ligand design
  • Improved reaction selectivity through catalyst optimization
  • Reduced environmental impact through green chemistry approaches
  • Increased process efficiency through advanced reaction monitoring
Catalyst TypeActivitySelectivityStability
Traditional Lewis acidsModerateGoodLimited
Advanced copper catalystsHighExcellentEnhanced
Bifunctional catalystsVery highVariableExcellent

Research on copper catalyst development has shown that bifunctional catalysts, which combine multiple catalytic functions in a single system, can significantly enhance reaction efficiency [32] [34]. These catalysts often incorporate both Lewis acid and redox functionalities, enabling more efficient copper coordination and product formation [11] [35].

The implementation of electrochemical approaches in copper complex synthesis has emerged as a promising strategy for improving process efficiency [35] [34]. Electrochemical methods can provide precise control over copper oxidation states and enable the development of more sustainable synthesis processes [22] [34].

Process monitoring and control systems have been developed to optimize Yonepon synthesis in real-time. These systems utilize advanced analytical techniques to monitor reaction progress and adjust process parameters accordingly [19] [29]. The integration of process analytical technology enables continuous optimization of reaction conditions and ensures consistent product quality [20] [21].

Dates

Last modified: 07-21-2023

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